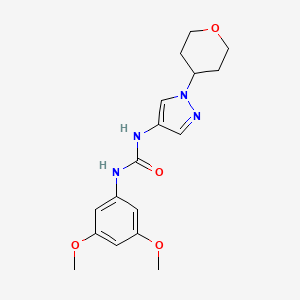

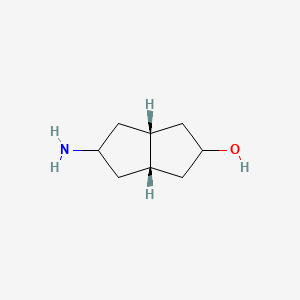

![molecular formula C11H14N2OS B2639381 3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine CAS No. 1286722-52-8](/img/structure/B2639381.png)

3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . These compounds are known for their diverse biological activities and are found in many potent biologically active compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-imine derivatives is characterized by a planar structure with significant pi-electron delocalization, giving them some degree of aromaticity .Applications De Recherche Scientifique

Antibacterial Activity

A study synthesized derivatives of thiazolidin-4-one from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated significant activity against both bacteria types (Hussein & Azeez, 2013).

Cycloaddition and Cyclocondensation Reactions

Another study explored the behavior of a related compound, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions. These reactions produced various derivatives, demonstrating the compound's versatility in synthesizing new chemical structures (Sokolov et al., 2012).

Green Synthesis in Ionic Liquid Media

A research focused on the green synthesis of functionalized thiazol-2(3H)-imine using a three-component tandem reaction in ionic liquid media. This approach emphasized a more environmentally friendly synthesis method (Shahvelayati et al., 2017).

Synthesis and Characterization for Biological Activity

A study synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and other derivatives, highlighting their potential biological activity. The study revealed that derivatives with chlorine substituents exhibited more toxicity to bacteria, particularly those with methoxy groups (Uma et al., 2017).

Investigation of Synthesis and Antimicrobial Activity

Research on the synthesis of a Schiff base containing ferrocene and benzothiazol focused on its antimicrobial and antioxidant activities. The compound exhibited significant effects on specific bacterial strains and showed good antioxidant activity compared to standard compounds (Dalgıç et al., 2020).

Complexes of Imines with Metals

A paper described the preparation of complexes of an imine containing dicarboxylic acid with nickel, copper, and zinc. These complexes showcased the compound's potential in forming coordination polymers and complexes with various metals (Singh & Baruah, 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2/h3-4,7,12H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKPDYFXGZYGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

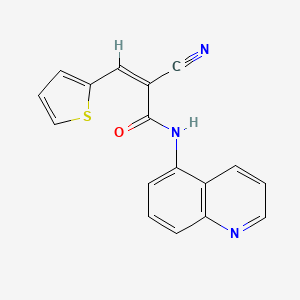

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)

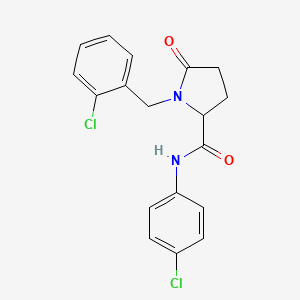

![N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2639303.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)

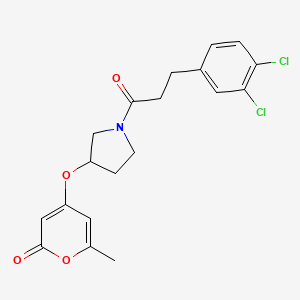

![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)

![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)

![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)

![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)

![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)